molecular formula C12H14F3N5O2S B2406208 3,3,3-trifluoro-N-(2-(2-(pyrazin-2-yl)-1H-imidazol-1-yl)ethyl)propane-1-sulfonamide CAS No. 2034501-59-0

3,3,3-trifluoro-N-(2-(2-(pyrazin-2-yl)-1H-imidazol-1-yl)ethyl)propane-1-sulfonamide

Cat. No. B2406208
CAS RN: 2034501-59-0
M. Wt: 349.33
InChI Key: YWIGBMWFYWYZAF-UHFFFAOYSA-N
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Description

3,3,3-trifluoro-N-(2-(2-(pyrazin-2-yl)-1H-imidazol-1-yl)ethyl)propane-1-sulfonamide is a useful research compound. Its molecular formula is C12H14F3N5O2S and its molecular weight is 349.33. The purity is usually 95%.
BenchChem offers high-quality 3,3,3-trifluoro-N-(2-(2-(pyrazin-2-yl)-1H-imidazol-1-yl)ethyl)propane-1-sulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3,3,3-trifluoro-N-(2-(2-(pyrazin-2-yl)-1H-imidazol-1-yl)ethyl)propane-1-sulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Reactivity in Organic Chemistry

Derivatives of 3,3,3-trifluoropropene, such as alpha-sulfide, sulfoxide, sulfone, and bromide, are notable for their utility as trifluoromethylated synthons. These derivatives can undergo reactions with diazo compounds to afford trifluoromethyl substituted pyrazolines, pyrazoles, cyclopropanes, or allylsulfones in fair to excellent yields. Such compounds' synthesis highlights the relevance of trifluoromethyl groups in designing molecules with unique electronic and steric properties, potentially including 3,3,3-trifluoro-N-(2-(2-(pyrazin-2-yl)-1H-imidazol-1-yl)ethyl)propane-1-sulfonamide (Plancquaert, Redon, Janousek, & Viehe, 1996).

Applications in Medicinal Chemistry

The introduction of trifluoromethyl groups into pharmaceutical compounds, such as through sulfonamide linkages, is a common strategy to improve their metabolic stability, bioavailability, and binding affinity. For instance, celecoxib derivatives synthesized by the addition of ethyl α-bromoacetate to benzene sulfonamides show potential as anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV agents. This demonstrates the pharmaceutical relevance of incorporating trifluoromethyl and sulfonamide functionalities into heterocyclic frameworks, suggesting potential medicinal applications for compounds structurally related to the query (Küçükgüzel et al., 2013).

Material Science and Polymer Chemistry

The synthesis of imidazolium cation structures tethered with an anionic site to form "zwitterionic salts" showcases applications in material science, particularly in creating non-volatile polar solvents for guest salts. These compounds, such as 1-ethylimidazolium-3-n-propane (or butane)sulfonate, are used to develop polymer gel electrolytes with excellent thermal stability and ionic conductivity. This illustrates the potential of incorporating sulfonamide and imidazole units into materials for energy storage and conversion technologies (Ohno, Yoshizawa, & Ogihara, 2003).

properties

IUPAC Name

3,3,3-trifluoro-N-[2-(2-pyrazin-2-ylimidazol-1-yl)ethyl]propane-1-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14F3N5O2S/c13-12(14,15)1-8-23(21,22)19-5-7-20-6-4-18-11(20)10-9-16-2-3-17-10/h2-4,6,9,19H,1,5,7-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWIGBMWFYWYZAF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C=N1)C2=NC=CN2CCNS(=O)(=O)CCC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14F3N5O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,3,3-trifluoro-N-(2-(2-(pyrazin-2-yl)-1H-imidazol-1-yl)ethyl)propane-1-sulfonamide

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